N-(Triphenylphosphoranylidene)-p-toluidine
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Overview
Description
N-(Triphenylphosphoranylidene)-p-toluidine is a chemical compound known for its unique structure and reactivity. It is also referred to as anilidenetriphenylphosphorane or tetraphenylphosphine imide. This compound has a molecular formula of C25H22NP and a molecular weight of 367.43 g/mol . It is characterized by the presence of a triphenylphosphoranylidene group attached to a p-toluidine moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylphosphoranylidene)-p-toluidine typically involves the reaction of triphenylphosphine with p-toluidine in the presence of a suitable reagent. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form the desired product . The reaction conditions often include solvents such as chloroform or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylphosphoranylidene)-p-toluidine undergoes various chemical reactions, including:
N-Alkylation: This compound can participate in N-alkylation reactions with alcohols, catalyzed by transition metals such as palladium.
Cycloaddition: It can also be involved in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions
N-Alkylation: Common reagents include alcohols and palladium acetate as a catalyst.
Cycloaddition: Reagents such as azides and alkynes are used, and the reaction conditions may vary depending on the desired product.
Major Products Formed
N-Alkylation: The major products are N-alkylated derivatives of this compound.
Cycloaddition: The products are often cyclic compounds, such as azetidinones.
Scientific Research Applications
N-(Triphenylphosphoranylidene)-p-toluidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Triphenylphosphoranylidene)-p-toluidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as electrophilic centers in organic molecules, leading to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: This compound has a similar triphenylphosphoranylidene group but differs in the attached aldehyde moiety.
N-(Triphenylphosphoranylidene)aniline: Similar in structure but with an aniline moiety instead of p-toluidine.
Uniqueness
N-(Triphenylphosphoranylidene)-p-toluidine is unique due to its specific combination of the triphenylphosphoranylidene group and p-toluidine moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
2327-67-5 |
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Molecular Formula |
C25H22NP |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4-methylphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 |
InChI Key |
LFAILBFSCZZJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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